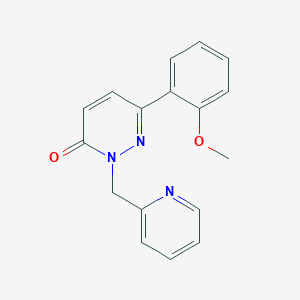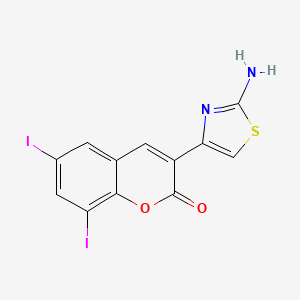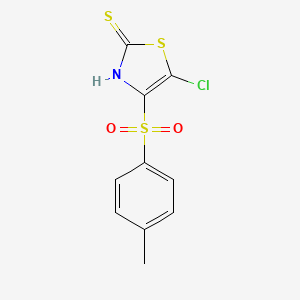![molecular formula C15H12BrN3O5S B6577890 5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide CAS No. 1170570-46-3](/img/structure/B6577890.png)
5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide, also known as BESF, is a synthetic compound that has a wide range of applications in scientific research and laboratory experiments. BESF is composed of a bromine atom, an oxadiazole ring, a furan ring, and an ethanesulfonyl group. It is a colorless crystalline solid with a melting point of 172-173°C. BESF has been used as a reagent in organic synthesis, as a catalyst in asymmetric reactions, and as a fluorescent dye for imaging and sensing.
Mécanisme D'action
The mechanism by which 5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide works is not fully understood. However, it is believed that the bromine atom in this compound binds to the substrate, forming a bromonium ion, which then reacts with the substrate to form a new product. The ethanesulfonyl group in this compound is believed to act as a stabilizing agent, allowing the reaction to proceed more efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound can act as an inhibitor of certain enzymes, and it has been used as a fluorescent probe for detecting proteins. In addition, this compound has been used as a fluorescent label for tracking cellular processes, and as a fluorescent reporter for tracking gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and its structure is relatively simple, making it easy to synthesize. In addition, this compound is a highly fluorescent dye, which makes it useful for imaging and sensing. However, this compound also has some limitations. It is not very stable, and it can be difficult to purify. In addition, this compound can be toxic, and it is not biodegradable.
Orientations Futures
There are several potential future directions for the use of 5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide in scientific research. For example, this compound could be used as a tool for drug discovery, as a fluorescent label for studying protein-protein interactions, and as a fluorescent probe for imaging and sensing. In addition, this compound could be used as a fluorescent reporter for studying gene expression, and as a fluorescent label for tracking cellular processes. Finally, this compound could be used as a fluorescent probe for studying enzyme activity, and as a fluorescent label for imaging and sensing in vivo.
Méthodes De Synthèse
The synthesis of 5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide was first reported in 2003, and several different methods have been developed since then. The most common method involves the reaction of 5-bromo-2-furaldehyde with ethanesulfonyl chloride in the presence of sodium hydroxide. The reaction proceeds to form this compound, which is then purified by recrystallization. Other methods involve the use of different reagents such as dimethylformamide, dimethyl sulfoxide, and triethylamine.
Applications De Recherche Scientifique
5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide has a wide range of applications in scientific research. It has been used as a reagent for organic synthesis, as a catalyst for asymmetric reactions, and as a fluorescent dye for imaging and sensing. In addition, this compound has been used as a fluorescent probe for detecting proteins, as a fluorescent label for tracking cellular processes, and as a fluorescent reporter for tracking gene expression.
Propriétés
IUPAC Name |
5-bromo-N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O5S/c1-2-25(21,22)10-5-3-9(4-6-10)14-18-19-15(24-14)17-13(20)11-7-8-12(16)23-11/h3-8H,2H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRBLHDUWYFAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

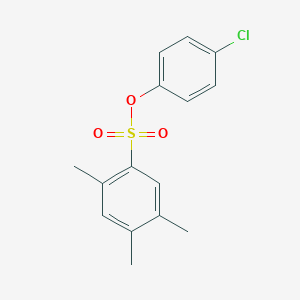
![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6577822.png)
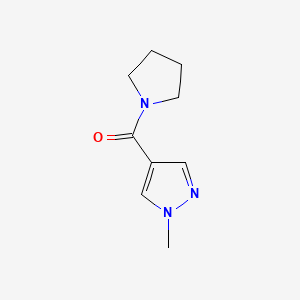
![3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B6577838.png)
![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}-2,4-dimethoxybenzamide](/img/structure/B6577848.png)

![N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B6577853.png)
![N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577855.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6577857.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6577863.png)
